An In-depth Technical Guide to 3,4-Dimethoxychalcone: A Promising Caloric Restriction Mimetic
An In-depth Technical Guide to 3,4-Dimethoxychalcone: A Promising Caloric Restriction Mimetic
Foreword: The Rise of a Multifaceted Chalcone
In the landscape of modern pharmacology and drug discovery, the chalcone scaffold represents a "privileged structure," a molecular framework that consistently yields compounds with diverse and potent biological activities. Within this important class, 3,4-Dimethoxychalcone (3,4-DC) has emerged as a molecule of significant interest. Initially identified as a natural product in the flowers of Arrabidaea brachypoda, its true potential has been unlocked through its characterization as a potent Caloric Restriction Mimetic (CRM).[1] Unlike many of its counterparts, 3,4-DC operates through a distinct and compelling mechanism of action, positioning it as a valuable tool for researchers in fields ranging from cardiology to oncology and neuroprotection. This guide synthesizes the current understanding of 3,4-Dimethoxychalcone, offering an in-depth exploration of its chemical structure, synthesis, and multifaceted biological functions to support its application in advanced research and development.
Core Chemical Identity and Structural Architecture
3,4-Dimethoxychalcone is an aromatic ketone belonging to the flavonoid family.[2] Its core structure consists of two benzene rings joined by a three-carbon α,β-unsaturated carbonyl system, which is a key pharmacophore responsible for many of its biological interactions.[3] The defining features are the two methoxy groups (-OCH₃) substituted at the 3rd and 4th positions of one of the phenyl rings.
| Identifier | Value |
| CAS Number | 5416-71-7[4] |
| Molecular Formula | C₁₇H₁₆O₃[1][4] |
| Molecular Weight | 268.31 g/mol [1][4] |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one[5] |
| Canonical SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC[5][6] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; O2 [label="O"]; C16 [label="CH3"]; O3 [label="O"]; C17 [label="CH3"];
// Phenyl Ring 1 (unsubstituted) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Carbonyl group and bridge C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9 [style=double];
// Phenyl Ring 2 (dimethoxy substituted) C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10;
// Methoxy groups C12 -- O2; O2 -- C16; C13 -- O3; O3 -- C17;
// Positioning nodes for a clear structure C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; C7 [pos="0,-1.5!"]; O1 [pos="-1.2,-2.2!"]; C8 [pos="1.5,-2.2!"]; C9 [pos="2.8,-1.5!"]; C10 [pos="4.0,-2.2!"]; C11 [pos="5.2,-1.5!"]; C12 [pos="6.4,-2.2!"]; C13 [pos="6.4,-3.6!"]; C14 [pos="5.2,-4.3!"]; C15 [pos="4.0,-3.6!"]; O2 [pos="7.6,-1.5!"]; C16 [pos="8.8,-2.2!"]; O3 [pos="7.6,-4.3!"]; C17 [pos="8.8,-3.6!"]; }
Caption: Chemical structure of 3,4-Dimethoxychalcone.
Crystallographic Analysis
Single-crystal X-ray diffraction studies provide definitive insights into the three-dimensional conformation of 3,4-Dimethoxychalcone. The molecule crystallizes in a non-centrosymmetric space group (Fdd2), which is a prerequisite for potential second-order non-linear optical properties.[7] A key structural feature is the dihedral angle between the two benzene rings, which has been determined to be 25.75°.[7] This non-planar arrangement is a common characteristic of chalcones and influences the molecule's packing in the crystal lattice and its interaction with biological targets. The crystal packing is further stabilized by C-H···π interactions.[7]
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic[7] |
| Space Group | Fdd2[7] |
| Dihedral Angle (Benzene Rings) | 25.75°[7] |
| Temperature of Measurement | 100 K[7] |
Synthesis and Characterization
The synthesis of 3,4-Dimethoxychalcone is most reliably achieved via the Claisen-Schmidt condensation . This classic organic reaction provides a straightforward and efficient route by forming the central α,β-unsaturated ketone bridge through the reaction of a substituted benzaldehyde with an acetophenone.[2][8][9]
Principle of Claisen-Schmidt Condensation
The reaction is a base-catalyzed process involving the following key steps:
-
Enolate Formation: A strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from acetophenone, creating a resonance-stabilized enolate ion.[2]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde.
-
Dehydration: The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable trans (E) isomer of 3,4-Dimethoxychalcone.[2][3]
Modern advancements have demonstrated that this synthesis can be significantly accelerated. While conventional methods may require 24 hours or more, ultrasonic irradiation can reduce the reaction time to as little as 1-2 hours, offering a greener and more efficient alternative.[8]
Caption: General workflow for the synthesis of 3,4-Dimethoxychalcone.
Experimental Protocol: Base-Catalyzed Synthesis
The following protocol describes a representative lab-scale synthesis.
-
Preparation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a flask.[7][8]
-
Reaction Initiation: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 30-50%).[7][8]
-
Reaction: Continue stirring the mixture at room temperature for the required duration (2-24 hours, depending on the method). Monitor the reaction's progress using thin-layer chromatography (TLC).[8]
-
Isolation: Once the starting materials are consumed, acidify the reaction mixture with dilute HCl. This will cause the crude product to precipitate.[10]
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry.[11] Recrystallize the crude product from a suitable solvent like acetone or ethanol to obtain pure, light yellow crystals.[7]
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy. Determine the melting point to verify purity.[8]
Physicochemical Properties and Handling
| Property | Value / Description |
| Appearance | Light yellow to greenish-yellow solid/crystalline powder.[4][12] |
| Melting Point | 88 °C[4][12] |
| Boiling Point | 421.8 °C (Predicted)[4][12] |
| Density | 1.128 g/cm³ (Predicted)[4][12] |
| Solubility | Insoluble in water.[13] Soluble in DMSO (up to 4.8 mg/mL).[1] |
| Storage | Store powder at -20°C for long-term stability (up to 3 years). Solutions in solvent should be stored at -80°C for up to 1 year.[1] |
Biological Activity and Core Mechanism of Action
The primary driver of research into 3,4-Dimethoxychalcone is its function as a Caloric Restriction Mimetic (CRM). CRMs are compounds that replicate the biochemical effects of caloric restriction, most notably the induction of autophagy, without requiring a reduction in food intake.[14][15]
Induction of Autophagy via TFEB/TFE3 Activation
3,4-DC stimulates a robust autophagic flux in a wide variety of cell types.[14][16] Its mechanism is distinct from other well-known CRMs. It uniquely requires the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[14]
The process unfolds as follows:
-
TFEB/TFE3 Translocation: 3,4-DC treatment promotes the translocation of TFEB and TFE3 from the cytoplasm into the nucleus. This has been observed both in vitro in human cell lines and in vivo in the hepatocytes and cardiomyocytes of mice.[12][14]
-
Gene Transcription: Once in the nucleus, TFEB and TFE3 activate the transcription of genes involved in autophagy and lysosomal biogenesis.
-
Autophagy Induction: The resulting increase in autophagy-related proteins leads to enhanced autophagic flux, allowing the cell to degrade and recycle damaged organelles and misfolded proteins.
This TFEB-dependent pathway is central to the therapeutic effects observed with 3,4-DC, including its cardioprotective and neuroprotective activities.[14][15]
Caption: Mechanism of 3,4-DC-induced autophagy via TFEB/TFE3.
Other Bioactivities
Beyond autophagy induction, 3,4-DC and related chalcones exhibit a spectrum of other beneficial properties:
-
Anti-inflammatory Effects: Chalcones are known to modulate inflammatory pathways, including the potential suppression of NF-κB activation.[3]
-
Antioxidant Properties: The chalcone scaffold can scavenge free radicals and inhibit lipid peroxidation, helping to combat oxidative stress.[3][17]
-
Anti-Atherosclerotic Activity: By inducing autophagy in endothelial and myeloid cells, 3,4-DC has been shown to reduce the formation of atherosclerotic lesions in mouse models.[16]
-
Antimicrobial and Anticancer Potential: Various chalcone derivatives have demonstrated antibacterial activity and have been investigated for their potential as anticancer agents.[8][18]
Applications in Research and Drug Development
The unique mechanism and potent bioactivity of 3,4-Dimethoxychalcone make it a valuable compound for investigating and potentially treating a range of pathologies.
-
Cardiovascular Disease: 3,4-DC is a promising candidate for preventing atherosclerosis. In animal models, both local and systemic administration reduced neointima lesions and maintained the lumen of blood vessels.[16] It also confers autophagy-dependent cardioprotective effects against ischemic injury.[15]
-
Neuroprotection: In models of spinal cord injury (SCI), 3,4-DC promotes functional recovery by enhancing TFEB-mediated autophagy while simultaneously inhibiting pyroptosis and necroptosis, two forms of programmed cell death that contribute to neuronal damage.[15]
-
Oncology: As an autophagy inducer, 3,4-DC has been shown to improve the efficacy of anticancer chemotherapy in vivo.[14] This suggests a potential role as an adjuvant therapy to enhance treatment outcomes.
-
Metabolic and Aging Research: As a CRM, 3,4-DC is a key tool for studying the health-promoting effects of autophagy and protein deacetylation, processes central to aging and metabolic health.[4][14]
Conclusion
3,4-Dimethoxychalcone stands out as a scientifically compelling molecule. Its well-defined chemical structure, accessible synthesis, and, most importantly, its unique biological mechanism as a TFEB/TFE3-dependent autophagy inducer, provide a solid foundation for its use in drug development. Its proven efficacy in preclinical models of atherosclerosis, spinal cord injury, and cancer highlights its therapeutic potential. For researchers and drug development professionals, 3,4-Dimethoxychalcone is not merely another chalcone derivative; it is a precision tool for modulating one of the cell's most critical quality control pathways, opening new avenues for tackling age-related and chronic diseases.
References
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Shettigar, V., et al. (2006). 3,4-Dimethoxychalcone. ResearchGate. [Link]
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Syafinar, R., et al. (2026). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A. [Link]
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Harian, Y. S., et al. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]
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